

# solubility of 4-methyl-1,3-dioxane in organic solvents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methyl-1,3-dioxane

Cat. No.: B1663929

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **4-Methyl-1,3-dioxane** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **4-methyl-1,3-dioxane** in organic solvents. While specific quantitative solubility data is sparse in publicly available literature, this guide infers its solubility profile based on its chemical structure and physical properties. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility, empowering researchers to generate specific data for their applications.

## Core Concepts: Understanding Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible. **4-Methyl-1,3-dioxane** is a cyclic ether with a methyl substituent. The ether functionalities introduce polarity and hydrogen bond acceptor sites, while the alkyl group contributes to its nonpolar character. This amphiphilic nature suggests a broad solubility range across various organic solvents.

## Physicochemical Properties of 4-Methyl-1,3-dioxane

A summary of the key physical and chemical properties of **4-methyl-1,3-dioxane** is presented below. These properties are crucial for understanding its behavior in solution and for designing

experimental procedures.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub>	[1][2]
Molecular Weight	102.13 g/mol	[1][2]
Appearance	Colorless to almost clear liquid	[1]
Boiling Point	114 °C	[1][3][4]
Melting Point	-45 °C to -44 °C	[4][5]
Density	0.97 - 0.98 g/mL	[1][3][4]
Refractive Index	n <sub>20D</sub> 1.41	[1][3]
Flash Point	22 °C	[3][5]
CAS Number	1120-97-4	[1][2]

## Predicted and Reported Solubility of 4-Methyl-1,3-dioxane

Direct, quantitative solubility data for **4-methyl-1,3-dioxane** across a wide range of organic solvents is not readily available in the cited literature. However, based on its chemical structure and limited reported data, a qualitative solubility profile can be predicted. The compound's polarity, stemming from the two oxygen atoms in the dioxane ring, suggests good solubility in polar organic solvents. The presence of the methyl group and the carbon backbone also allows for interaction with less polar solvents.

Solvent	Predicted/Reported Solubility	Rationale/Reference
Chloroform	Soluble	[3]
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	[3]
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF)	Predicted to be highly soluble	The polarity of 4-methyl-1,3-dioxane is compatible with these solvents.
Polar Protic Solvents (e.g., Methanol, Ethanol)	Predicted to be soluble	The ether oxygens can act as hydrogen bond acceptors.
Nonpolar Solvents (e.g., Hexane, Toluene)	Predicted to have lower solubility	The overall polarity of the molecule may limit miscibility with highly nonpolar solvents.

## Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental methodology is required. The isothermal equilibrium method is a widely accepted technique for determining the solubility of a solid or liquid in a solvent at a given temperature.

Objective: To quantitatively determine the mole fraction solubility of **4-methyl-1,3-dioxane** in various organic solvents at specified temperatures.

Materials:

- **4-Methyl-1,3-dioxane** (high purity)
- Selected organic solvents (analytical grade)
- Thermostatic shaker or water bath
- Analytical balance
- Calibrated thermometer

- Vials with airtight seals
- Syringes and filters (if necessary for sampling)
- Analytical instrumentation for concentration measurement (e.g., Gas Chromatography, HPLC)

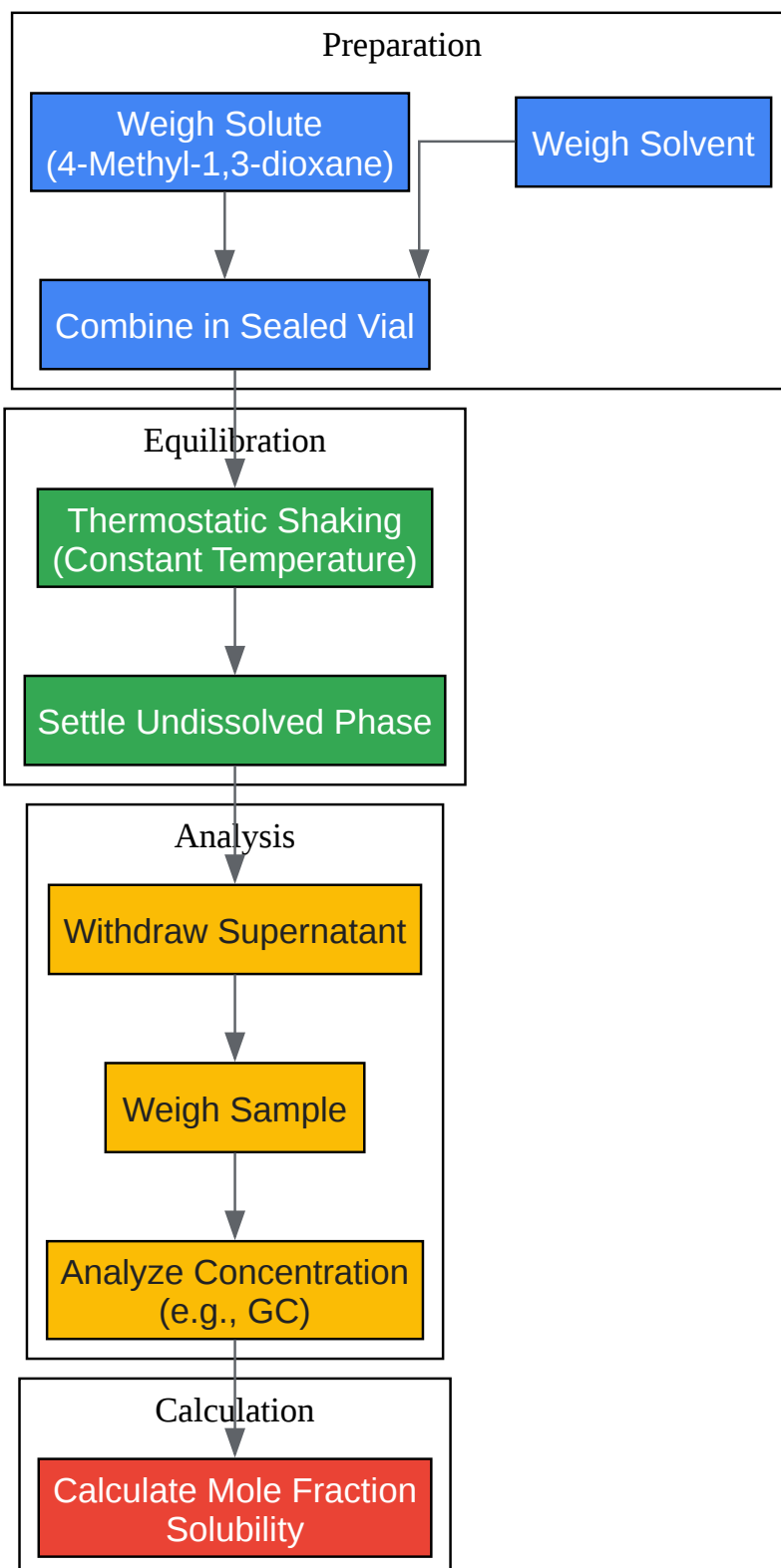
Procedure:

- Preparation of Saturated Solutions:
  - Add an excess amount of **4-methyl-1,3-dioxane** to a known mass of the selected organic solvent in a sealed vial. The presence of an undissolved phase is crucial to ensure that the solution is saturated.
  - Prepare multiple vials for each solvent to be tested at different temperatures.
- Equilibration:
  - Place the vials in a thermostatic shaker set to the desired temperature.
  - Agitate the mixtures for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, which should be determined through preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Sample Withdrawal and Analysis:
  - Once equilibrium is achieved, cease agitation and allow the undissolved phase to settle for at least 2 hours at the constant experimental temperature.
  - Carefully withdraw a known mass of the clear, saturated supernatant using a pre-weighed, temperature-controlled syringe.
  - Determine the mass of the withdrawn sample.
  - Analyze the concentration of **4-methyl-1,3-dioxane** in the sample using a suitable and pre-calibrated analytical method, such as Gas Chromatography (GC).

- Calculation of Solubility:
  - The mole fraction solubility ( $x$ ) can be calculated using the following equation:  $x = (m_1 / M_1) / [(m_1 / M_1) + (m_2 / M_2)]$  Where:
    - $m_1$  is the mass of the solute (**4-methyl-1,3-dioxane**)
    - $M_1$  is the molar mass of the solute
    - $m_2$  is the mass of the solvent
    - $M_2$  is the molar mass of the solvent

## Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **4-methyl-1,3-dioxane**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

This guide serves as a foundational resource for researchers working with **4-methyl-1,3-dioxane**. While predictive models are useful, the provided experimental protocol is essential for obtaining the precise solubility data required for specific research and development applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methyl-1,3-dioxane | C<sub>5</sub>H<sub>10</sub>O<sub>2</sub> | CID 14269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-METHYL-1,3-DIOXANE CAS#: 1120-97-4 [m.chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [solubility of 4-methyl-1,3-dioxane in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663929#solubility-of-4-methyl-1-3-dioxane-in-organic-solvents]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)